(3R*,4S*)-4-cyclopropyl-1-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]pyrrolidin-3-amine
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Description
(3R*,4S*)-4-cyclopropyl-1-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]pyrrolidin-3-amine is a useful research compound. Its molecular formula is C17H20FN3O and its molecular weight is 301.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.15904043 g/mol and the complexity rating of the compound is 455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Derivative Formation
A key area of scientific research involving pyrrolidine derivatives, such as "(3R*,4S*)-4-cyclopropyl-1-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]pyrrolidin-3-amine," is the development of synthetic methods for creating structurally complex and pharmacologically significant compounds. For instance, the study by Boichenko et al. (2022) details a synthetic route to 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes, which are crucial for synthesizing various nitrogen-containing polycyclic compounds relevant to medicinal chemistry and pharmacology, including benz[g]indolizidine derivatives (Boichenko et al., 2022).
Mechanistic Insights and Chemical Reactions
Research also focuses on understanding the mechanisms underlying the formation of pyrrolidine derivatives and their subsequent reactions. Carson and Kerr (2005) reported on the diastereoselective synthesis of pyrrolidines via a catalyzed three-component reaction, highlighting the intricate mechanisms that govern the formation of such compounds and their potential for creating cis-substituted pyrrolidines with significant synthetic and medicinal value (Carson & Kerr, 2005).
Biological Activity and Pharmacological Potential
The pyrrolidine core structure, similar to "this compound," is often explored for its biological activities and potential as a pharmacological agent. For example, Carbone et al. (2013) synthesized nortopsentin analogues, demonstrating their biological effects in experimental models of diffuse malignant peritoneal mesothelioma, showcasing the potential therapeutic applications of pyrrolidine derivatives (Carbone et al., 2013).
Properties
IUPAC Name |
[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(5-fluoro-1-methylindol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O/c1-20-15-5-4-12(18)6-11(15)7-16(20)17(22)21-8-13(10-2-3-10)14(19)9-21/h4-7,10,13-14H,2-3,8-9,19H2,1H3/t13-,14+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQFEITXUZRUGU-KGLIPLIRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C=C1C(=O)N3CC(C(C3)N)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)F)C=C1C(=O)N3C[C@@H]([C@H](C3)N)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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